molecular formula C24H34Cl2N2O4 B2709834 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473268-38-1

1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2709834
CAS RN: 473268-38-1
M. Wt: 485.45
InChI Key: LUQHXPRONCLDAI-UHFFFAOYSA-N
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Description

1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • Metabolism and Pharmacokinetics : Studies have detailed the metabolism and pharmacokinetics of various compounds, highlighting the importance of understanding how similar compounds are processed in the body. For example, the metabolism of Zipeprol, a compound with a piperazine component similar to the chemical , was studied, revealing insights into its metabolic pathways, including N-dealkylation and hydroxylation, in humans and animals (Constantin & Pognat, 1978). This kind of research is crucial for developing new drugs, as it helps predict pharmacokinetic behaviors, potential interactions, and the safety profile of new compounds.

Receptor Binding and Pharmacological Effects

  • Receptor Binding Studies : The binding affinity and occupancy of novel compounds at specific receptors are fundamental for drug development, especially for psychiatric and neurological disorders. A study on a novel 5-HT(1A) receptor antagonist demonstrated how receptor occupancy in the human brain can be quantitatively assessed using PET scans, offering insights into the compound's potential therapeutic effects (Rabiner et al., 2002). Understanding the interaction with receptors is key to developing targeted therapies for conditions like anxiety, depression, and other mental health disorders.

Drug Metabolites and Toxicology

  • Identification of Drug Metabolites : Research on the identification of metabolites from pharmaceutical compounds is crucial for drug development and toxicological studies. A study on L-735,524, a potent HIV-1 protease inhibitor, outlined the identification of its metabolites in human urine, highlighting the complexity of drug metabolism and the importance of identifying metabolites for understanding a drug's efficacy and safety profile (Balani et al., 1995).

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-4-7-19-10-11-23(24(16-19)29-3)30-18-20(27)17-25-12-14-26(15-13-25)21-8-5-6-9-22(21)28-2;;/h4-6,8-11,16,20,27H,1,7,12-15,17-18H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQHXPRONCLDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3)CC=C)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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